molecular formula C21H20ClNO3S2 B5015481 (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5015481
M. Wt: 434.0 g/mol
InChI Key: UGYGDZQDWRRZCV-LDADJPATSA-N
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Description

The compound (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule with a complex structure It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene group and other substituents. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides, while reduction of the benzylidene group can produce the corresponding benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazolidinone core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity. Its ability to undergo various chemical modifications makes it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazolidinone core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • 2-thioxo-4-thiazolidinone
  • 3-ethyl-2-thioxo-4-thiazolidinone
  • 5-benzylidene-2-thioxo-4-thiazolidinone

Uniqueness

What sets (5E)-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzyloxy, chloro, and ethoxy groups allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent or material precursor.

Properties

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S2/c1-3-23-20(24)18(28-21(23)27)12-15-10-16(22)19(17(11-15)25-4-2)26-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGDZQDWRRZCV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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